Product packaging for Benzyl 4-nitroazepane-1-carboxylate(Cat. No.:CAS No. 1823863-01-9)

Benzyl 4-nitroazepane-1-carboxylate

Cat. No.: B2494666
CAS No.: 1823863-01-9
M. Wt: 278.308
InChI Key: HMGKXDJEYOSFMV-UHFFFAOYSA-N
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Description

Overview of Seven-Membered Nitrogen Heterocycles (Azepanes) in Contemporary Organic Chemistry

Azepanes, which are saturated seven-membered nitrogen-containing heterocyclic rings, represent an important structural motif in organic chemistry. orgchemboulder.comorgchemboulder.com Unlike their five- and six-membered counterparts, the larger ring size of azepanes imparts greater conformational flexibility. nih.govbldpharm.com This structural feature is of significant interest in medicinal chemistry, as it allows for the creation of diverse three-dimensional molecular shapes that can interact with biological targets. orgchemboulder.combldpharm.com The azepane core is found in a number of biologically active compounds and approved pharmaceutical agents. orgchemboulder.combldpharm.com The synthesis of substituted azepanes is an active area of research, with chemists exploring various strategies to control the stereochemistry and substitution patterns on the ring. frontiersin.orgspectroscopyonline.com

The Chemical Significance of Nitro-Functionalized Heterocyclic Systems

The introduction of a nitro group (–NO₂) into a heterocyclic system imparts profound changes to its chemical properties. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. aaronchem.comacs.org This strong inductive and resonance effect significantly reduces the electron density of the ring system it is attached to. organic-chemistry.org Consequently, the presence of a nitro group can activate a molecule towards nucleophilic attack. aaronchem.com In heterocyclic chemistry, this property is often exploited to facilitate the synthesis of new derivatives. organic-chemistry.org Furthermore, the nitro group itself can undergo a variety of chemical transformations, most notably reduction to an amino group, which serves as a versatile handle for further functionalization. wikipedia.org

Contextualization of Benzyl (B1604629) 4-nitroazepane-1-carboxylate within the Broader Field of Nitroazepane Derivatives

Benzyl 4-nitroazepane-1-carboxylate (CAS Number: 1823863-01-9) is a specific derivative within the broader class of nitroazepanes. bldpharm.comaaronchem.comchemenu.com It features the core azepane ring, a nitro group at the 4-position, and a benzyloxycarbonyl (Cbz) group protecting the nitrogen atom. The Cbz group is a common protecting group for amines, known for its stability under various reaction conditions and its straightforward removal by hydrogenolysis. The nitro group at the 4-position makes the adjacent protons on the carbon atom slightly acidic and provides a site for potential chemical modification. wikipedia.org This compound can be considered a valuable synthetic intermediate for the preparation of more complex azepane derivatives, such as 4-aminoazepanes, which are of interest in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O4 B2494666 Benzyl 4-nitroazepane-1-carboxylate CAS No. 1823863-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-nitroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-14(20-11-12-5-2-1-3-6-12)15-9-4-7-13(8-10-15)16(18)19/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGKXDJEYOSFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Data

Plausible Synthetic Routes

Protection of the Azepane Nitrogen: The synthesis would likely begin with a suitable azepane derivative where the nitrogen is protected to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz) group is a common choice for this purpose. bldpharm.com

Introduction of the Hydroxyl Group: A hydroxyl group at the 4-position of the azepane ring is a key intermediate. This could be achieved through various methods, such as the reduction of a corresponding ketone.

Oxidation of the Hydroxyl Group to a Nitro Group: The crucial step would be the conversion of the 4-hydroxy group to a 4-nitro group. This transformation is not trivial and could potentially be achieved through a multi-step sequence, for instance, by conversion of the alcohol to a good leaving group followed by nucleophilic substitution with a nitrite (B80452) salt, or through more modern oxidative nitration methods. Direct oxidation of a secondary amine to a nitro compound is also a known transformation, though it might be challenging in this specific context.

Chemical Properties

The chemical properties of Benzyl (B1604629) 4-nitroazepane-1-carboxylate are dictated by its functional groups: the Cbz-protected amine, the saturated azepane ring, and the secondary nitro group.

PropertyDescription
Molecular Formula C₁₄H₁₈N₂O₄
Molecular Weight 278.30 g/mol
CAS Number 1823863-01-9
Physical State Likely a solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Stability The Cbz protecting group is generally stable to a wide range of reagents but can be removed under hydrogenolysis conditions. The nitroalkane functionality can be sensitive to strong bases and reducing agents. Saturated nitro compounds can be unstable and should be handled with care. spectroscopyonline.com

Reactivity Profile

The reactivity of Benzyl 4-nitroazepane-1-carboxylate is centered around the nitro group and the protected amine.

Reduction of the Nitro Group: The most significant reaction of the nitro group is its reduction to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), which would also cleave the Cbz protecting group, or with metals in acidic media (e.g., Fe/HCl or SnCl₂). The resulting 4-aminoazepane derivative is a key building block for further diversification.

Acidity of the α-Proton: The proton on the carbon atom bearing the nitro group (the α-proton) is acidic and can be removed by a base to form a nitronate ion. wikipedia.org This nitronate can then act as a nucleophile in various C-C bond-forming reactions, such as the Henry reaction (nitroaldol reaction). wikipedia.org

Deprotection of the Azepane Nitrogen: The benzyloxycarbonyl (Cbz) group can be selectively removed by catalytic hydrogenolysis, yielding the free secondary amine while leaving the nitro group intact, provided appropriate catalysts and conditions are chosen.

Reactions of the Azepane Ring: The azepane ring itself is largely saturated and therefore relatively unreactive under many conditions.

Physicochemical Properties and Spectroscopic Analysis

The structural features of Benzyl (B1604629) 4-nitroazepane-1-carboxylate give rise to characteristic spectroscopic signatures. While a full, experimentally verified dataset is not publicly available, the expected data can be inferred from the analysis of its functional groups and related structures. researchgate.netlew.ronih.govresearchgate.netchemicalbook.comchemicalbook.comnih.govrsc.orguq.edu.au

Spectroscopic Technique Expected Observations
¹H NMR - Aromatic Protons (Cbz group): A multiplet in the region of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group. chemicalbook.comchemicalbook.com- Benzyl CH₂ (Cbz group): A singlet around δ 5.1-5.2 ppm. chemicalbook.comchemicalbook.com- CH-NO₂ Proton: A multiplet for the proton on the carbon bearing the nitro group, expected to be downfield shifted to around δ 4.0-4.5 ppm due to the electron-withdrawing nature of the nitro group. orgchemboulder.com- Azepane Ring Protons: A series of complex multiplets in the range of δ 1.5-4.0 ppm. rsc.orguq.edu.au
¹³C NMR - Carbonyl Carbon (Cbz group): A signal around δ 155-157 ppm. lew.ronih.gov- Aromatic Carbons (Cbz group): Signals in the aromatic region, typically between δ 127-137 ppm. lew.ronih.gov- Benzyl CH₂ (Cbz group): A signal around δ 67-68 ppm. lew.ronih.gov- C-NO₂ Carbon: The carbon atom attached to the nitro group is expected to have a chemical shift in the range of δ 80-90 ppm. - Azepane Ring Carbons: Signals in the aliphatic region, typically between δ 25-60 ppm. researchgate.netrsc.org
Infrared (IR) Spectroscopy - N-O Stretching (Nitro group): Two characteristic strong absorption bands are expected. An asymmetric stretch between 1540-1560 cm⁻¹ and a symmetric stretch between 1370-1385 cm⁻¹. orgchemboulder.comorgchemboulder.comacs.org- C=O Stretching (Carbamate): A strong absorption band around 1680-1700 cm⁻¹. - C-N Stretching: Bands associated with the C-N bonds of the azepane ring and the carbamate (B1207046). - Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be expected at m/z = 278.30. Fragmentation patterns would likely involve the loss of the benzyl group, the nitro group, and cleavage of the azepane ring.

Stereochemical Aspects in Azepane Synthesis and Reactions

Diastereoselective and Enantioselective Synthesis of Azepane Derivatives

The synthesis of stereochemically defined azepanes is a formidable challenge due to the inherent flexibility of the seven-membered ring. Nevertheless, several strategies have been developed for the diastereoselective and enantioselective synthesis of functionalized azepanes, which can be adapted for the preparation of "Benzyl 4-nitroazepane-1-carboxylate."

One powerful approach involves the dearomative ring expansion of nitroarenes. nih.govresearchgate.netmanchester.ac.uk This photochemical process, mediated by blue light, transforms a six-membered nitroarene into a seven-membered 3H-azepine intermediate through a singlet nitrene species. Subsequent hydrogenolysis of this intermediate can furnish fully saturated and polysubstituted azepanes. nih.govresearchgate.net The stereochemical outcome of the substituents on the resulting azepane ring is influenced by the substitution pattern of the initial nitroarene and the conditions of the hydrogenation step. For instance, the synthesis of C4-substituted azepanes can be achieved from para-substituted nitroarenes. researchgate.net

Another versatile method is the asymmetric lithiation-conjugate addition sequence. This strategy has been successfully employed for the asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov The key step involves the highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-N-(p-methoxyphenyl)-allylamine to a β-aryl-α,β-unsaturated ester. nih.gov The resulting adduct can then be cyclized and further modified to yield the desired azepane derivative. The stereochemistry of the final product is controlled by the use of a chiral ligand, such as (-)-sparteine, during the initial lithiation step. nih.gov

Piperidine (B6355638) ring expansion is another effective method for the stereoselective synthesis of azepanes. rsc.org This approach has been shown to proceed with excellent stereoselectivity and regioselectivity, yielding diastereomerically pure azepane derivatives. rsc.org The stereochemistry of the starting piperidine dictates the stereochemical outcome of the ring expansion.

Furthermore, enantioselective synthesis of [b]-annulated azepane scaffolds has been achieved through a sequence involving asymmetric allylation, olefin cross-metathesis, and a fourfold hydrogenation. researchgate.net While not directly applicable to monocyclic azepanes, this methodology highlights the potential of catalytic asymmetric methods in controlling the stereochemistry of the azepane core.

The introduction of the nitro group at the C4 position can be achieved through various methods, including the reaction of a suitable precursor with nitrating agents. The stereoselectivity of this step would be crucial in determining the final stereochemistry of "this compound."

Conformational Analysis of the Azepane Ring Systems

The seven-membered azepane ring is characterized by a high degree of conformational flexibility, with several low-energy conformations being accessible. The most stable conformations are typically the twist-chair and the chair forms. nih.gov The presence of substituents significantly influences the conformational equilibrium of the azepane ring.

The conformational behavior of substituted azepanes can be investigated using a combination of experimental techniques, such as NMR spectroscopy, and computational modeling. nih.govrsc.org Temperature-dependent NMR studies can provide valuable information about the energy barriers between different conformations. rsc.org

For "this compound," both the N-Cbz group and the C4-nitro group play a crucial role in determining the preferred conformation. The bulky Cbz group on the nitrogen atom can influence the ring's puckering and the orientation of other substituents. The nitro group at the C4 position, with its strong electron-withdrawing nature and potential for steric interactions, will further bias the conformational landscape.

Computational studies, such as those employing density functional theory (DFT), can provide detailed insights into the relative energies of different conformers and the geometric parameters of the azepane ring. nih.govacs.org For instance, studies on other substituted cycloheptane (B1346806) systems have shown that the presence of heteroatoms and substituents can alter the relative energies of the boat and chair conformations. nih.gov In the case of "this compound," the interplay of steric hindrance from the bulky substituents and electronic effects from the nitro group will dictate the most stable three-dimensional arrangement. acs.org The ability to predict and control the conformation of such molecules is critical, as it directly impacts their biological activity and reactivity. lifechemicals.com

Table 1: Calculated Conformational Data for a Model 4-Substituted Azepane

ConformerRelative Energy (kcal/mol)Dihedral Angle (N1-C2-C3-C4)Key Non-bonded Distances (Å)
Twist-Chair0.00-65.8°C4-H...N1 = 2.8
Chair1.2555.2°C4-H...C7-H = 2.5
Boat3.500.5°C2-H...C6-H = 2.2

Note: This table presents hypothetical data for a generic 4-substituted azepane to illustrate the type of information obtained from conformational analysis. Actual values for Benzyl (B1604629) 4-nitroazepane-1-carboxylate would require specific computational studies.

Stereoelectronic Control in Nitroazepane Reactions

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a critical role in dictating the reactivity of cyclic molecules. In the context of "this compound," the strong electron-withdrawing nature of the nitro group exerts a profound influence on the electronic distribution within the azepane ring, thereby controlling the course of its reactions.

The nitro group significantly activates the carbon atom to which it is attached (C4) and the adjacent protons towards nucleophilic attack and deprotonation, respectively. nih.gov The reactivity of the nitroalkane moiety is governed by the ability of the nitro group to stabilize an adjacent carbanion (nitronate ion) through resonance. nih.gov The stereochemical orientation of the nitro group relative to the reacting center is crucial for optimal orbital overlap and, consequently, for the reaction rate and stereochemical outcome.

For instance, in reactions involving the formation of a carbanion at C4, the conformation of the azepane ring will determine the alignment of the C-H bond with the π-system of the nitro group. A pseudo-axial orientation of the proton being abstracted would allow for better overlap with the p-orbitals of the developing carbanion and the nitro group, leading to a lower activation energy.

Furthermore, the nitro group can act as a good leaving group in certain reactions. nih.gov The stereoelectronic requirements for such elimination reactions are also stringent, often requiring an anti-periplanar arrangement between the C-NO2 bond and the bond being formed.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of "this compound" is a key determinant of its reaction pathways and the distribution of products in subsequent transformations. The preferred conformation of the azepane ring and the spatial disposition of the nitro and Cbz groups will dictate the accessibility of reagents to different faces of the molecule, leading to stereoselective outcomes.

A prime example is the reduction of the nitro group. The stereoselective reduction of a nitro group to an amine is a common transformation in organic synthesis. wikipedia.orgnih.gov The stereochemical environment around the nitro group in "this compound" will influence the approach of the reducing agent. For instance, a bulky substituent on one face of the ring could direct the hydride attack from the less hindered face, leading to the preferential formation of one diastereomer of the corresponding 4-aminoazepane derivative. The choice of reducing agent and reaction conditions can also be tuned to achieve a desired stereochemical outcome. wikipedia.org

Table 2: Hypothetical Product Distribution in the Reduction of a Chiral 4-Nitroazepane Derivative

Reducing AgentDiastereomeric Ratio (axial-NH2 : equatorial-NH2)
NaBH4/NiCl270 : 30
H2, Pd/C95 : 5
LiAlH440 : 60

Note: This table presents hypothetical data to illustrate how different reducing agents can lead to different product distributions based on the stereochemistry of the starting material. Actual results would depend on the specific substrate and reaction conditions.

Similarly, in reactions involving nucleophilic substitution at the C4 position (if the nitro group is displaced), the stereochemistry of the starting material will determine whether the reaction proceeds with retention or inversion of configuration, following classical SN2 or SN1-type mechanisms, which are themselves influenced by stereoelectronic factors.

Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis of Benzyl (B1604629) 4-nitroazepane-1-carboxylate and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Benzyl 4-nitroazepane-1-carboxylate, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl group and the azepane ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂-Ph) would likely be observed as a singlet at approximately δ 5.1-5.4 ppm. The protons on the azepane ring would exhibit more complex splitting patterns and chemical shifts depending on their position relative to the nitrogen atom and the nitro group. The proton at the C4 position, bearing the nitro group, would be significantly deshielded and is expected to appear as a multiplet at a downfield region, potentially around δ 4.5-5.0 ppm. The protons on the carbons adjacent to the nitrogen of the carbamate (B1207046) (C2 and C7) would be expected in the range of δ 3.2-3.8 ppm. The remaining methylene protons on the azepane ring (at C3, C5, and C6) would likely resonate as complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 155-157 ppm. The aromatic carbons of the benzyl group would appear between δ 127-136 ppm. The benzylic carbon would be expected around δ 67-68 ppm. The carbon atom attached to the nitro group (C4) would be significantly downfield, while the other carbons of the azepane ring would appear at varying chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzyl-CH₂ 5.1-5.4 (s) 67-68
Benzyl-Aromatic CH 7.3-7.4 (m) 127-129
Benzyl-Aromatic C - 135-136
Azepane-CH(NO₂) 4.5-5.0 (m) 75-85
Azepane-CH₂ (adjacent to N) 3.2-3.8 (m) 45-55
Azepane-CH₂ 1.5-2.2 (m) 25-35
Carbamate C=O - 155-157

Note: The predicted chemical shifts are based on the analysis of structurally related compounds and general principles of NMR spectroscopy. s = singlet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the carbamate and nitro functional groups.

A strong absorption band in the region of 1700-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the carbamate group. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1550-1520 cm⁻¹ and another for the symmetric stretching vibration around 1350-1320 cm⁻¹. scispace.com Other expected bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-2850 cm⁻¹) and C-N stretching vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbamate (C=O) Stretching 1700-1680
Nitro (NO₂) Asymmetric Stretching 1550-1520
Nitro (NO₂) Symmetric Stretching 1350-1320
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 3000-2850
C-N Stretching 1250-1020

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₁₄H₁₈N₂O₄), the expected exact mass is approximately 294.1267 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the initial loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxycarbonyl group (C₈H₇O₂, 149 m/z). Other significant fragmentation pathways could include the loss of the nitro group (NO₂, 46 m/z) or cleavage of the azepane ring. The analysis of these fragment ions would provide further confirmation of the compound's structure.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise information on bond lengths, bond angles, and the conformation of the azepane ring. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration. The successful application of this technique to related complex molecules, such as sulfonamides, has been demonstrated to provide detailed structural confirmation.

Chromatographic Techniques for Purity Assessment and Compound Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from any starting materials, byproducts, or other impurities. A commercial supplier of this compound (CAS 1823863-01-9) indicates the availability of HPLC and LC-MS data, which underscores the use of these techniques for quality control. bldpharm.com A typical HPLC analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a UV detector to monitor the elution of the compound. The retention time and the peak purity would be used to assess the identity and purity of the compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. uq.edu.au For Benzyl (B1604629) 4-nitroazepane-1-carboxylate, such calculations can predict the pathways of its formation and subsequent reactions. For instance, the synthesis of this compound likely involves the N-acylation of 4-nitroazepane with benzyl chloroformate. DFT calculations can model the transition states and intermediates of this reaction, providing insights into the reaction kinetics and thermodynamics.

Furthermore, the reactivity of the nitro group can be explored. The reduction of the nitro group to an amine is a common transformation. Theoretical studies on related nitroalkanes have shown that the mechanism of such reductions can be complex, involving single electron transfer steps and various intermediates. nih.gov Computational investigations into the reduction of Benzyl 4-nitroazepane-1-carboxylate could reveal the most likely pathways, whether proceeding through a nitroso intermediate or other species. These studies often involve calculating the activation barriers for different proposed mechanisms, helping to identify the most energetically favorable route. pku.edu.cn

Another area of interest is the potential for elimination or substitution reactions at the azepane ring, influenced by the electron-withdrawing nature of the nitro and carbamate (B1207046) groups. Quantum chemical calculations can model the transition state energies for these potential side reactions, offering a predictive understanding of the compound's stability and reactivity under various conditions. nih.gov

Molecular Modeling of Azepane Conformational Preferences

The seven-membered azepane ring is inherently flexible, capable of adopting multiple conformations such as chair, boat, and twist-boat forms. rsc.orglifechemicals.com The conformational landscape of this compound is further complicated by the presence of two bulky substituents: the benzyl carbamate group at the nitrogen and the nitro group at the C4 position. Molecular modeling techniques, including molecular mechanics (MM) and DFT, are essential for exploring these conformational preferences. researchgate.net

Conformational searches using methods like the low-mode search (LMOD) can identify the various low-energy conformers of the molecule. wustl.edu Subsequent geometry optimization and energy calculations using DFT, for example at the B3LYP/6-31G(d) level of theory, can provide the relative stabilities of these conformers. nih.gov For substituted azepanes, it has been shown that the presence of substituents can significantly bias the ring to adopt a single major conformation. rsc.org

The orientation of the benzyl carbamate and nitro groups (axial vs. equatorial) in the most stable conformers is of particular interest. The anomeric effect and steric hindrance play crucial roles in determining these preferences. It is anticipated that the large benzyl carbamate group will preferentially occupy an equatorial position to minimize steric strain. The preference of the nitro group at C4 will depend on a balance of steric and electronic factors.

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical data based on typical computational results for substituted azepanes to illustrate the expected outcomes of such a study.

Conformer Nitro Group Orientation Benzyl Carbamate Orientation Relative Energy (kcal/mol)
Chair 1 Equatorial Equatorial 0.00
Chair 2 Axial Equatorial 1.52
Twist-Boat 1 Equatorial Equatorial 2.89
Twist-Boat 2 Axial Equatorial 3.75

Prediction of Reactivity and Selectivity in Nitroazepane Chemistry

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules. For this compound, reactivity descriptors derived from DFT calculations can provide significant insights. scirp.orgfrontiersin.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitro group's oxygen atoms and the carbonyl oxygen of the carbamate, indicating sites susceptible to electrophilic attack. Conversely, regions with positive potential would indicate sites prone to nucleophilic attack.

Fukui functions can also be calculated to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision. mdpi.com These calculations can help in predicting the regioselectivity of reactions, for example, in the case of aromatic substitution on the benzyl group or reactions involving the azepane ring. For instance, in a reaction with a nucleophile, these indices would predict whether the attack is more likely at the carbonyl carbon of the carbamate or at the carbon bearing the nitro group. mdpi.com

Table 2: Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on typical computational results for similar molecules to illustrate the expected outcomes.

Descriptor Value Interpretation
HOMO Energy -7.2 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.7 eV Relates to chemical reactivity and stability
Dipole Moment 4.8 D Indicates overall polarity of the molecule

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the predicted structures and conformations. For this compound, the prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra are of particular interest.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. ualberta.ca By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformers, it is possible to obtain theoretical chemical shifts. st-andrews.ac.ukmdpi.commdpi.com These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method with DFT, can help in assigning the complex NMR spectra of this molecule, especially for the diastereotopic protons of the azepane ring. mdpi.com The predicted shifts can be averaged based on the Boltzmann population of the different conformers to provide a more accurate comparison with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations can aid in the assignment of the experimental IR spectrum, for example, by identifying the characteristic stretching frequencies of the N-H (if present), C=O (carbamate), and NO₂ groups. rsc.orgnist.govnist.govchemicalbook.comresearchgate.net The calculated frequencies are often scaled to better match the experimental values due to the approximations inherent in the computational methods.

Table 3: Predicted and Experimental Spectroscopic Data for Key Functional Groups This table presents a combination of experimental data for related compounds and hypothetical predicted data to illustrate the application.

Functional Group Predicted ¹³C NMR Shift (ppm) Predicted IR Frequency (cm⁻¹) Experimental IR Frequency (cm⁻¹) rsc.orgnist.gov
Carbamate C=O 155.8 1715 1694-1733
Nitro Group (symm. stretch) - 1350 ~1346
Nitro Group (asymm. stretch) - 1545 ~1550
Benzyl CH₂ 67.2 - -

Advanced Applications in Organic Synthesis

Benzyl (B1604629) 4-nitroazepane-1-carboxylate as a Versatile Synthetic Intermediate

The unique structure of Benzyl 4-nitroazepane-1-carboxylate, featuring three distinct points of reactivity—the benzyl carbamate (B1207046), the nitro group, and the azepane skeleton—renders it an exceptionally valuable building block in synthetic chemistry. This trifecta of functional groups allows for a modular and sequential approach to constructing complex molecules.

The benzyl carbamate (Cbz) group at the N-1 position provides robust protection of the ring nitrogen, while the nitro group at the C-4 position serves as a versatile precursor for a variety of other functional groups. This arrangement allows chemists to perform selective modifications at one site while the others remain unaffected, enabling the controlled synthesis of intricately substituted azepane derivatives.

Building Block for Complex Nitrogen-Containing Heterocycles

This compound is an ideal starting point for the synthesis of more complex nitrogen-containing heterocycles. mdpi.com The true synthetic potential is unlocked through the transformation of the nitro group. The reduction of the nitro group to a primary amine is a fundamental and high-yielding transformation, typically achieved through catalytic hydrogenation (e.g., using H₂ with Pd/C) or with reducing agents like zinc or iron in acidic media. nih.gov

This transformation yields benzyl 4-aminoazepane-1-carboxylate, a key intermediate with a newly introduced nucleophilic amine. This amine at the C-4 position can be used in cyclization reactions to build new rings onto the azepane framework. For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of fused pyrimidine (B1678525) rings, or reaction with α,β-unsaturated ketones could be employed to construct additional heterocyclic systems via aza-Michael additions. The use of substituted butenes and anilines as building blocks for quinolines and other heterocycles demonstrates the power of such strategic cyclizations. nih.govresearchgate.netresearchgate.net

Table 1: Functional Group Reactivity in this compound
Functional GroupPositionPotential TransformationsSubsequent Reactions
Benzyl Carbamate (Cbz)N-1Deprotection (e.g., Hydrogenolysis)Alkylation, Acylation, Sulfonylation
Nitro GroupC-4Reduction to AmineAcylation, Diazotization, Cyclization
Nitro GroupC-4Nef ReactionFormation of a Ketone (4-oxoazepane)
Azepane Ring-Ring-opening or expansionAccess to different ring systems

Precursor for Azepane-Fused Systems

Beyond serving as a building block for separate heterocyclic moieties, this compound is a strategic precursor for azepane-fused systems. researchgate.net These bicyclic structures are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.

The synthesis of fused systems can be achieved through intramolecular reactions. After the key reduction of the C-4 nitro group to an amine, the N-1 carbamate can be removed to expose the secondary amine of the azepane ring. With two available nitrogen nucleophiles, selective functionalization can lead to the formation of a bridging chain, resulting in a bicyclic azepane. For example, intramolecular reductive amination has been used as a key cyclization step to form azepane-based systems. nih.gov Similarly, intramolecular nucleophilic attack from a derivative at the N-1 position onto an activated C-4 position (or vice versa) can forge the second ring. The formation of bicyclic N,O-acetals from related amino alcohol precursors provides a clear precedent for this type of intramolecular cyclization strategy. nih.gov

Strategic Role of the Nitro Group in Novel Synthetic Transformations

The nitro group is far more than a simple placeholder; it is a versatile and powerful functional handle in organic synthesis. mdpi.comscispace.com Its strong electron-withdrawing nature activates the molecule for certain transformations and it can be converted into a wide array of other functional groups. mdpi.comnih.gov

The most common and vital transformation is its reduction to a primary amine, which opens up a vast number of subsequent synthetic possibilities, including amide bond formation, sulfonamide synthesis, and reductive amination. nih.gov Beyond simple reduction, the nitro group can undergo the Nef reaction, converting the secondary nitroalkane into a ketone (4-oxoazepane derivative), providing a completely different synthetic pathway.

Recent advances have also highlighted the role of the nitro group in more complex transformations. For instance, the synthesis of azepane rings themselves can be achieved via a photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.ukphotoreact.eu This process involves the conversion of the nitro group into a singlet nitrene, which then drives the expansion of a six-membered aromatic ring into the seven-membered azepane system. nih.govmanchester.ac.ukresearchgate.net This underscores the fundamental importance of nitro chemistry in accessing the azepane core itself. Furthermore, the nitro group can act as a leaving group in certain substitution reactions or participate in radical-involved transformations. rsc.orgacs.org

Table 2: Synthetic Transformations of the C4-Nitro Group
Reaction TypeReagentsProduct Functional Group
ReductionH₂, Pd/C; or Fe, HClPrimary Amine (-NH₂)
Nef ReactionBase, then acidic workupKetone (=O)
DenitrationRadical initiators (e.g., Bu₃SnH)Alkane (-H)
Conversion to OximeReducing agents (e.g., SnCl₂)Oxime (=NOH)

Utilization of the Carbamate Group for Directed Chemical Derivatization

The benzyl carbamate (Cbz) group at the N-1 position plays a crucial role as a protecting group for the azepane nitrogen. total-synthesis.comnumberanalytics.com This protection is essential as it renders the otherwise nucleophilic and basic nitrogen atom unreactive, thereby allowing for selective chemical manipulation of other parts of the molecule, such as the C-4 nitro group. numberanalytics.comnumberanalytics.com The stability of the Cbz group to a wide range of acidic and basic conditions makes it orthogonal to many other protecting groups and reaction conditions. numberanalytics.com

The primary utility of the Cbz group in directed derivatization comes from its selective removal. The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). researchgate.net This method is clean and efficient, typically yielding toluene (B28343) and carbon dioxide as byproducts, and liberating the free secondary amine of the azepane ring.

Once deprotected, the N-1 amine becomes a reactive handle for a host of derivatization reactions. This allows for the late-stage introduction of various substituents, enabling the synthesis of a library of analogs from a common intermediate. For example, the free amine can be acylated with various acid chlorides or activated carboxylic acids, alkylated with alkyl halides, or reacted with sulfonyl chlorides to form sulfonamides. This strategy of protection, modification, and deprotection-derivatization is a cornerstone of modern organic synthesis, allowing for the controlled and systematic construction of complex target molecules. nih.govnih.gov

Table 3: The Benzyl Carbamate as a Directing and Protecting Group
StepReactionTypical ReagentsPurpose
ProtectionCarbamate FormationBenzyl Chloroformate (Cbz-Cl), BaseProtects N-1 amine during other reactions
DeprotectionHydrogenolysisH₂, Pd/C or Pd(OH)₂/CUnmasks the N-1 amine for further reaction
N-DerivatizationAcylationR-COCl, BaseIntroduce amide functionality
N-DerivatizationSulfonylationR-SO₂Cl, BaseIntroduce sulfonamide functionality
N-DerivatizationReductive AminationAldehyde/Ketone, NaBH(OAc)₃Introduce N-alkyl functionality

Conclusion and Future Directions

Summary of Current Research Landscape and Key Achievements

The synthesis of functionalized azepanes presents a considerable challenge compared to their five- and six-membered counterparts like pyrrolidines and piperidines. thieme-connect.comresearchgate.net This is largely due to unfavorable entropic and enthalpic factors in cyclization reactions to form seven-membered rings. Despite these hurdles, the azepane motif is found in numerous bioactive natural products and approved pharmaceuticals, driving the development of new synthetic routes. nih.govresearchgate.netlifechemicals.com

Key achievements in the field include the development of various ring-closing and ring-expansion strategies. nih.govrsc.orgrsc.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the functionalization of pre-formed azepane rings. acs.org Furthermore, the introduction of substituents with specific stereochemistry remains a focal point of research, with asymmetric catalysis playing an increasingly important role. nih.gov The synthesis of azepane derivatives is crucial for drug discovery, with applications in developing anti-cancer, anti-Alzheimer's, and antimicrobial agents. nih.govnih.gov

The current research landscape for azepanes is characterized by a drive towards more efficient and selective synthetic methods. This includes the use of novel catalysts and the exploration of unconventional reaction pathways to access diverse substitution patterns on the azepane core. nih.gov

Emerging Synthetic Strategies and Methodologies for Nitroazepanes

The synthesis of nitro-substituted azepanes, such as Benzyl (B1604629) 4-nitroazepane-1-carboxylate, can benefit from several emerging strategies in heterocyclic chemistry. These modern approaches offer potential solutions to the challenges associated with constructing the azepane ring and introducing the nitro functionality.

Photochemical Synthesis: Visible-light mediated synthesis has become a powerful tool for constructing nitrogen heterocycles. rsc.orgtandfonline.com A particularly relevant strategy for nitroazepanes is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, can transform a six-membered nitroaromatic ring into a seven-membered azepine system, which can then be hydrogenated to the corresponding azepane. thieme-connect.comresearchgate.net This approach offers a direct route to polysubstituted azepanes from simple starting materials.

C-H Functionalization: Direct C-H functionalization of saturated nitrogen heterocycles is a highly atom-economical approach to introduce substituents without the need for pre-functionalized substrates. thieme-connect.comnih.govacs.org While functionalization at the α-position to the nitrogen is more common, methods for β- and γ-C-H functionalization are being developed. thieme-connect.comacs.org Photocatalytic strategies using a redox-active protecting group can facilitate the formation of an α-amino radical, which can then undergo further reactions to introduce functionality at specific positions. researchgate.net

Ring Expansion Reactions: Cascade ring expansion reactions are proving to be a powerful method for accessing medium-sized rings like azepanes. rsc.orgnih.govfigshare.com These strategies can start from more readily available five- or six-membered rings and expand them to the seven-membered azepane core. nih.govrsc.org For instance, the reaction of olefinic aziridines can lead to the formation of azepanes through a cyclization/ring expansion cascade. rsc.org

Table 1: Emerging Synthetic Strategies for Nitroazepanes

Strategy Description Potential Application for Benzyl 4-nitroazepane-1-carboxylate
Photochemical Dearomative Ring Expansion Blue light-mediated expansion of a nitroarene to an azepine, followed by reduction. thieme-connect.comresearchgate.net Synthesis of a 4-nitroazepane scaffold from a corresponding nitro-substituted aromatic precursor.
Direct C-H Nitration Introduction of a nitro group onto a pre-formed azepane ring via C-H activation. Nitration at the C4 position of a Benzyl azepane-1-carboxylate precursor.
Ring Expansion of Nitro-Substituted Piperidines Expansion of a six-membered ring containing a nitro group to a seven-membered azepane. Synthesis from a corresponding 4-nitropiperidine (B3164321) derivative.

| Cyclization of Acyclic Nitro-Containing Precursors | Intramolecular cyclization of a linear molecule containing both the nitro group and the precursors for the azepane ring. | Construction of the nitroazepane ring in a single step from a functionalized acyclic starting material. |

Potential for Novel Chemical Transformations and Academic Exploration

The presence of a nitro group on the azepane ring in a molecule like this compound opens up a wide array of possibilities for further chemical transformations and academic research. The nitro group is a versatile functional handle that can be converted into various other functionalities. sci-hub.sescispace.comrsc.orguts.edu.aumdpi-res.com

Reduction of the Nitro Group: The most straightforward transformation is the reduction of the nitro group to an amine. wikipedia.orgacs.org This would provide access to Benzyl 4-aminoazepane-1-carboxylate, a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The resulting amino group could be further functionalized through acylation, alkylation, or sulfonylation.

Nef Reaction and Related Transformations: The nitro group can be converted into a carbonyl group via the Nef reaction. mdpi-res.com This would transform this compound into Benzyl 4-oxoazepane-1-carboxylate, a useful intermediate for introducing nucleophiles at the 4-position through reactions like the Wittig reaction or reductive amination.

Radical Reactions: Aliphatic nitro compounds can participate in radical reactions. rsc.org This could allow for the introduction of carbon-carbon bonds at the 4-position of the azepane ring, providing access to a diverse range of substituted azepanes that would be difficult to synthesize through other means.

Table 2: Potential Transformations of the Nitro Group in a 4-Nitroazepane Scaffold

Reaction Type Product Functional Group Potential Synthetic Utility
Reduction Amine (-NH2) Introduction of a versatile handle for further functionalization (e.g., amides, sulfonamides). wikipedia.orgacs.org
Nef Reaction Ketone (=O) Access to 4-oxoazepanes for subsequent nucleophilic additions. mdpi-res.com
Denitration Alkene (C=C) Formation of an unsaturated azepine ring.

| Radical Denitration/Substitution | Alkyl/Aryl | C-C bond formation at the 4-position. |

The benzyl carbamate (B1207046) (Cbz) protecting group on the nitrogen atom is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis, allowing for further manipulation of the azepane nitrogen. organic-chemistry.orgnih.govrsc.org The combination of the versatile nitro group and the cleavable Cbz group makes this compound a potentially valuable intermediate for the synthesis of a library of novel azepane derivatives for biological screening and academic investigation. The exploration of these transformations could lead to the discovery of new bioactive compounds and a deeper understanding of the structure-activity relationships of azepane-based molecules. nih.govnih.govtandfonline.com

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Benzyl 4-nitroazepane-1-carboxylate, and how can reaction conditions be optimized?

A1. Synthesis typically involves functionalizing an azepane scaffold. A plausible route starts with benzyl protection of the azepane nitrogen, followed by nitration at the 4-position. Key steps include:

  • Deprotonation of the azepane nitrogen using sodium hydride (common for similar azepane derivatives ).
  • Nitration using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate, with temperature control to avoid over-nitration.
  • Carboxylation via chloroformate reagents (e.g., benzyl chloroformate), requiring anhydrous conditions .
    Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of nitrating agent). For reproducibility, use inert atmosphere and purified solvents.

Q. Q2. How should researchers purify and characterize this compound?

A2.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization:
    • NMR: Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., Methyl 1-Cbz-azepan-4-carboxylate ). The nitro group deshields adjacent protons (δ ~4.5–5.5 ppm).
    • Mass Spectrometry: Confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₈N₂O₄: 278.13).
    • X-ray Crystallography: Use SHELXL for refinement and Mercury for void analysis .

Advanced Research Questions

Q. Q3. What computational tools are suitable for modeling the electronic effects of the nitro group in this compound?

A3.

  • DFT Calculations: Gaussian or ORCA to study nitro group electron-withdrawing effects on the azepane ring. Compare HOMO-LUMO gaps with non-nitrated analogs.
  • Crystal Packing Analysis: Use Mercury’s Materials Module to identify intermolecular interactions (e.g., NO₂⋯π contacts) .
  • Reactivity Prediction: Employ molecular docking (AutoDock Vina) to assess nitro group participation in hydrogen bonding with biological targets .

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?

A4. Contradictions often arise from conformational flexibility or impurities. Methodological steps:

  • Dynamic NMR: Probe ring inversion dynamics of the azepane scaffold at variable temperatures.
  • 2D NMR: Use HSQC and HMBC to verify connectivity, especially if nitro group steric effects distort coupling constants.
  • Cross-Validation: Compare with crystallographic data (ORTEP-3 for thermal ellipsoid visualization ). If discrepancies persist, re-examine synthesis for byproducts (e.g., regioisomeric nitration).

Q. Q5. What strategies optimize catalytic reactions involving this compound (e.g., hydrogenation of the nitro group)?

A5.

  • Catalyst Selection: Test Pd/C or Raney Ni under H₂. Monitor via in situ FTIR for nitro-to-amine conversion .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) stabilize intermediates; additives (e.g., acetic acid) can enhance selectivity.
  • Kinetic Analysis: Use Arrhenius plots to determine activation energy. For reproducibility, control H₂ pressure (1–3 atm) and stirring rate .

Methodological Challenges

Q. Q6. How should researchers design experiments to probe the stability of this compound under varying pH conditions?

A6.

  • Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C. Analyze degradation via HPLC-UV at 254 nm.
  • Mechanistic Insights: Identify hydrolysis products (e.g., benzyl alcohol from ester cleavage) using GC-MS .
  • Kinetic Modeling: Fit data to first-order decay models (ln[C] vs. time) to calculate half-lives.

Q. Q7. What advanced techniques validate the stereochemical integrity of this compound during synthesis?

A7.

  • Chiral HPLC: Use a Chiralpak column to separate enantiomers (if present).
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism with DFT-simulated spectra.
  • X-ray Diffraction: Resolve absolute configuration via anomalous scattering (SHELXL refinement ).

Data Analysis and Interpretation

Q. Q8. How can researchers address discrepancies between computational predictions and experimental spectroscopic data?

A8.

  • Solvent Correction: Apply PCM models in DFT to account for solvent effects on NMR shifts.
  • Conformational Sampling: Use molecular dynamics (GROMACS) to simulate room-temperature conformers and average NMR predictions.
  • Error Analysis: Compare calculated vs. observed coupling constants (²J, ³J) to identify torsional inaccuracies .

Q. Q9. What statistical methods are appropriate for analyzing reaction yield data across multiple synthetic batches?

A9.

  • Design of Experiments (DoE): Use factorial design to assess variables (temperature, catalyst loading).
  • ANOVA: Identify significant factors (p < 0.05). For non-normal distributions, apply Kruskal-Wallis tests.
  • Multivariate Regression: Correlate yield with solvent polarity (ET(30) scale) or nitro group electronic parameters (Hammett σ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.